4-[(3-Chloropropanoyl)amino]benzamide
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Overview
Description
4-[(3-Chloropropanoyl)amino]benzamide is an organic compound with the molecular formula C10H11ClN2O2 It is a derivative of benzamide, where the amide group is substituted with a 3-chloropropanoyl group
Scientific Research Applications
4-[(3-Chloropropanoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chloropropanoyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with 3-chloropropanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-aminobenzamide+3-chloropropanoyl chloride→this compound+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chloropropanoyl)amino]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropanoyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-aminobenzoic acid and 3-chloropropanoic acid.
Reduction: The carbonyl group in the 3-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (HCl or H2SO4) or basic conditions (NaOH or KOH) in aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted derivatives of this compound.
Hydrolysis: 4-aminobenzoic acid and 3-chloropropanoic acid.
Reduction: 4-[(3-Hydroxypropyl)amino]benzamide.
Mechanism of Action
The mechanism of action of 4-[(3-Chloropropanoyl)amino]benzamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their function. For example, it could inhibit enzyme activity by binding to the active site or modulate protein-protein interactions by binding to specific domains.
Comparison with Similar Compounds
4-[(3-Chloropropanoyl)amino]benzamide can be compared with other benzamide derivatives such as:
4-Aminobenzamide: Lacks the 3-chloropropanoyl group, making it less reactive in nucleophilic substitution reactions.
4-[(3-Bromopropanoyl)amino]benzamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
4-[(3-Hydroxypropanoyl)amino]benzamide:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of benzamide derivatives in scientific research.
Properties
IUPAC Name |
4-(3-chloropropanoylamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-6-5-9(14)13-8-3-1-7(2-4-8)10(12)15/h1-4H,5-6H2,(H2,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDHTDFAHRFZIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400675 |
Source
|
Record name | 4-[(3-chloropropanoyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573994-42-0 |
Source
|
Record name | 4-[(3-chloropropanoyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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